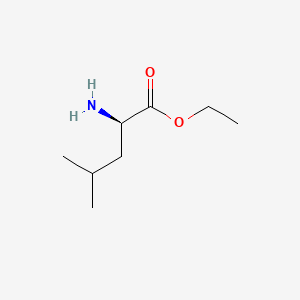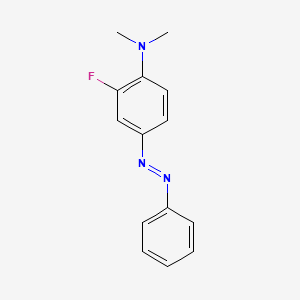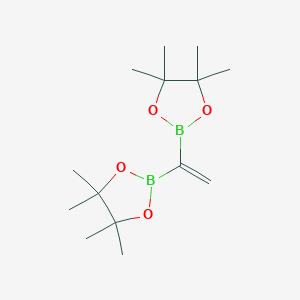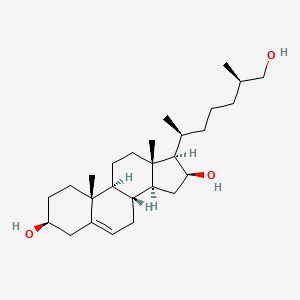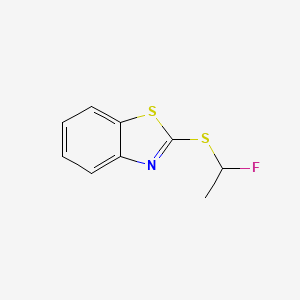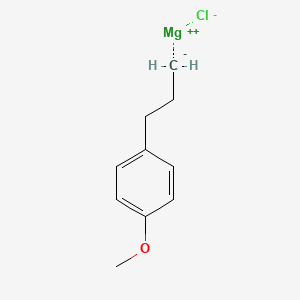
(S,R.S)-AHPC-PEG2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S, R, S)-AHPC-PEG2-NHS ester is a specialized compound used in various scientific and industrial applications. It is a derivative of esters, which are organic compounds formed by the reaction between an acid and an alcohol. This compound is particularly notable for its role in bioconjugation and drug delivery systems due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG2-NHS ester typically involves the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas . The reaction is usually carried out under controlled temperatures to ensure the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of (S, R, S)-AHPC-PEG2-NHS ester may involve more advanced techniques such as the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and high-yield production of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
(S, R, S)-AHPC-PEG2-NHS ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Reduction: Reduction of the ester to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous base or acid.
Aminolysis: Utilizes ammonia or primary/secondary amines.
Reduction: Often employs reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: Amides.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
(S, R, S)-AHPC-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various organic reactions.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Employed in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (S, R, S)-AHPC-PEG2-NHS ester involves its ability to form stable covalent bonds with target molecules. This is primarily achieved through nucleophilic acyl substitution reactions, where the ester group reacts with nucleophiles to form new compounds . The molecular targets and pathways involved depend on the specific application, such as drug delivery or bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings.
Dimethylsulfide: A sulfur-containing compound with similar reactivity to esters.
Uniqueness
(S, R, S)-AHPC-PEG2-NHS ester stands out due to its specific structure, which includes a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester group. This unique combination enhances its solubility, stability, and reactivity, making it particularly useful in bioconjugation and drug delivery applications.
Eigenschaften
Molekularformel |
C34H45N5O10S |
|---|---|
Molekulargewicht |
715.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1 |
InChI-Schlüssel |
YXXKRQYXORRNQO-UALAUUDGSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


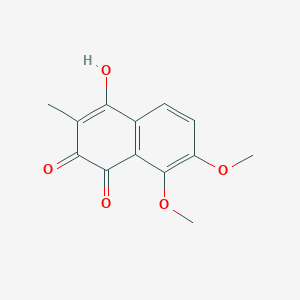
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
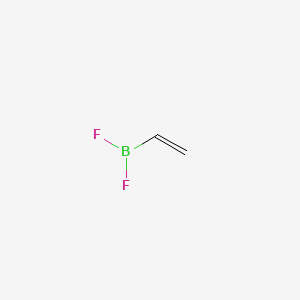
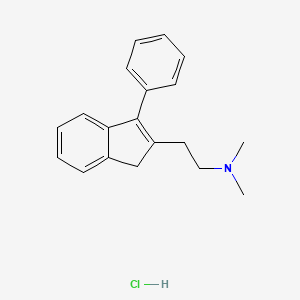
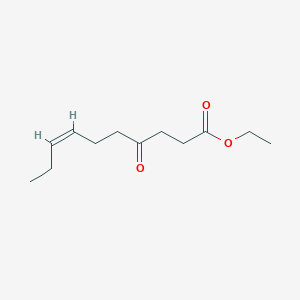
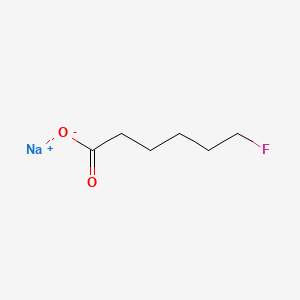
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

